

# An In-depth Technical Guide to the Physical and Chemical Properties of Dodicin

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## Compound of Interest

Compound Name: *Dodicin*

Cat. No.: *B1208513*

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## Introduction

**Dodicin**, also known by its IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid, is an amphoteric surfactant with a long hydrophobic dodecyl chain and a hydrophilic head containing both amino and carboxyl groups. Its unique structure imparts it with surface-active properties, making it effective as a disinfectant and antiseptic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dodicin**, its mechanism of action, and relevant experimental protocols for its analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

## Chemical and Physical Properties

The physicochemical properties of **Dodicin** are crucial for understanding its behavior in various applications, from formulation development to its mode of antimicrobial action. While experimental data for some properties are limited, a combination of computed and experimentally-derived values for similar compounds provides a robust profile.

## General Properties

Property	Value	Source
IUPAC Name	2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid	PubChem
Synonyms	Dodecylbis(aminoethyl)glycine, Lauryl diethylenediaminoglycine	PubChem
CAS Number	6843-97-6	PubChem
Molecular Formula	C <sub>18</sub> H <sub>39</sub> N <sub>3</sub> O <sub>2</sub>	PubChem
Molecular Weight	329.5 g/mol	PubChem[1]

## Physicochemical Data

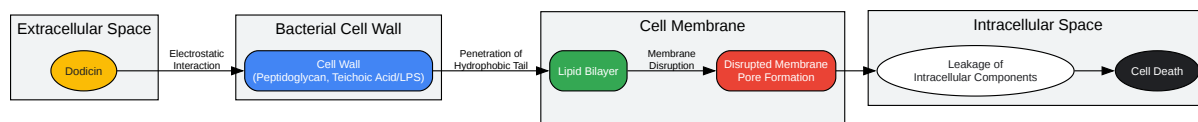
Property	Value	Notes
Melting Point	Data not available	Expected to be a waxy solid at room temperature based on its structure.
Boiling Point	Predicted: 476.6 ± 30.0 °C	Predicted value for a similar compound. Long-chain amines generally have high boiling points.
Solubility	Soluble in water and organic solvents.	As an amphoteric surfactant, its solubility is pH-dependent. The long alkyl chain contributes to solubility in nonpolar solvents, while the hydrophilic head group enhances water solubility, especially at acidic or alkaline pH where it can form salts.
pKa	Predicted: 2.20 ± 0.10	This predicted value likely corresponds to the carboxylic acid group. The amino groups would have higher pKa values, typical for secondary and tertiary amines.
XLogP3-AA	1.8	This computed value indicates a moderate lipophilicity.
Hydrogen Bond Donor Count	4	Computed value.
Hydrogen Bond Acceptor Count	5	Computed value.
Rotatable Bond Count	19	Computed value.

## Antimicrobial Mechanism of Action

The primary antimicrobial action of **Dodacin** is attributed to its ability to disrupt the integrity of bacterial cell membranes. As a surfactant with a cationic character at physiological pH (due to the protonation of its amino groups), it interacts electrostatically with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

## Visualizing the Mechanism of Action



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Caption: Proposed mechanism of **Dodacin**'s antimicrobial action on bacterial cells.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and analysis of **Dodacin**.

### Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. It can be determined by monitoring a physical property that changes abruptly at the CMC, such as surface tension or conductivity.

Methodology: Tensiometry

- **Preparation of *Dodigin* Solutions:** Prepare a series of aqueous solutions of ***Dodigin*** with varying concentrations, typically spanning from a very low concentration (e.g.,  $10^{-6}$  M) to a concentration well above the expected CMC (e.g.,  $10^{-2}$  M).
- **Surface Tension Measurement:** Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.
- **Data Analysis:** Plot the surface tension as a function of the logarithm of the ***Dodigin*** concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the intersection of the two linear portions of the plot.

## Quantification of *Dodigin* by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quantification of ***Dodigin*** in various matrices, including raw materials and formulated products.

Methodology: Reversed-Phase HPLC with UV Detection

- **Chromatographic Conditions:**
  - **Column:** C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size).
  - **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal peak shape and resolution.
  - **Flow Rate:** 1.0 mL/min.
  - **Column Temperature:** 30 °C.
  - **Detection:** UV detector at a wavelength where ***Dodigin*** exhibits absorbance (e.g., around 210 nm, due to the amide and carboxyl groups).
- **Standard Preparation:** Prepare a series of standard solutions of ***Dodigin*** of known concentrations in the mobile phase.

- **Sample Preparation:** Dissolve the sample containing **Dodacin** in the mobile phase and filter through a 0.45 µm syringe filter before injection.
- **Calibration and Quantification:** Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of **Dodacin** by comparing its peak area to the calibration curve.

## Assessment of Antimicrobial Activity: Membrane Permeability Assay

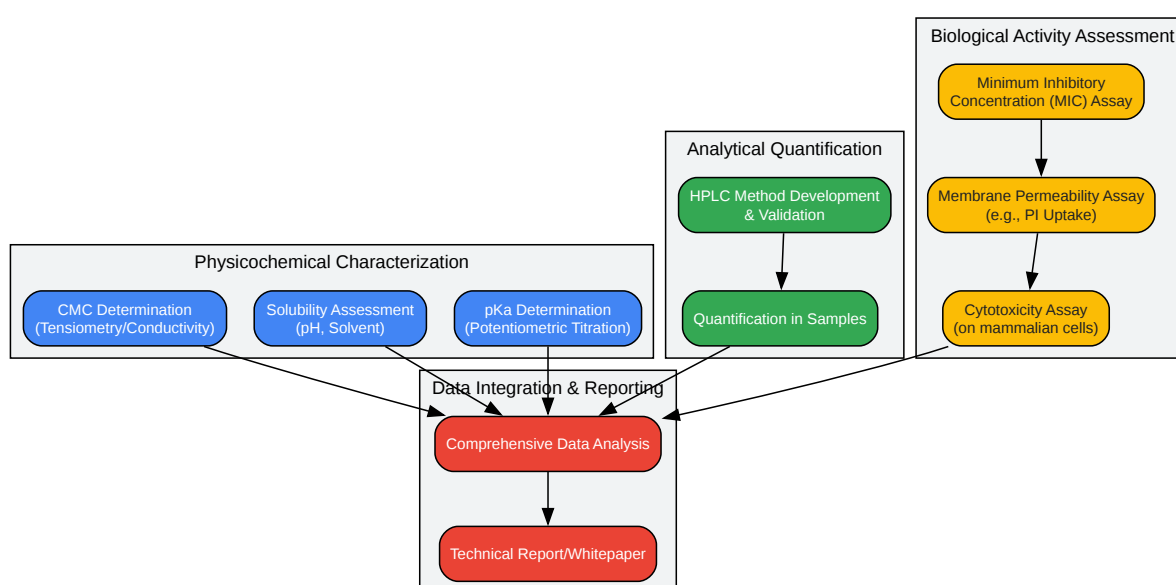
This assay determines the ability of **Dodacin** to permeabilize the bacterial cell membrane using fluorescent probes.

Methodology: Propidium Iodide (PI) Uptake Assay

- **Bacterial Culture:** Grow the target bacterial strain (e.g., *E. coli* or *S. aureus*) to the mid-logarithmic phase in a suitable broth medium.
- **Cell Preparation:** Harvest the bacterial cells by centrifugation, wash them with a sterile buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a specific optical density (e.g., OD<sub>600</sub> = 0.5).
- **Treatment:** Add different concentrations of **Dodacin** to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).
- **Staining:** Add propidium iodide (PI) to each sample to a final concentration of, for example, 2 µM. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.
- **Fluorescence Measurement:** Incubate the samples at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the fluorescence intensity using a fluorometer or a microplate reader with appropriate excitation and emission wavelengths for PI (e.g., excitation at 535 nm and emission at 617 nm).
- **Data Analysis:** An increase in fluorescence intensity in the **Dodacin**-treated samples compared to the negative control indicates membrane permeabilization.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of **Dodigin**, from initial characterization to the evaluation of its biological activity.



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Caption: A logical workflow for the analysis of **Dodigin**.

## Conclusion

**Dodigin** is a multifaceted amphoteric surfactant with significant antimicrobial properties. This guide has summarized its key physical and chemical characteristics, elucidated its proposed mechanism of action centered on bacterial membrane disruption, and provided detailed

experimental protocols for its further investigation. While some experimental data, particularly for thermal properties, remain to be fully established, the information presented provides a solid foundation for researchers and professionals working with this compound. The outlined workflows and methodologies will be instrumental in ensuring the quality, efficacy, and safety of **Dodici**n-containing products.

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## References

- 1. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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